molecular formula C12H10BrN5O2S B11479859 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11479859
M. Wt: 368.21 g/mol
InChI Key: YKOQMLROIDWQPY-UHFFFAOYSA-N
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Description

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a thiophene moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these steps include hydrazines, brominating agents, and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce various new substituents on the pyrazole ring.

Scientific Research Applications

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: Similar in structure but lacks the oxadiazole ring.

    3-(4-Bromo-1H-pyrazol-1-yl)pyridine: Contains a pyridine ring instead of the thiophene moiety.

    ®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile: Features a cyclopentyl group instead of the oxadiazole ring.

Uniqueness

The uniqueness of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of the pyrazole, thiophene, and oxadiazole rings, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C12H10BrN5O2S

Molecular Weight

368.21 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H10BrN5O2S/c13-8-4-15-18(6-8)7-10-16-12(20-17-10)11(19)14-5-9-2-1-3-21-9/h1-4,6H,5,7H2,(H,14,19)

InChI Key

YKOQMLROIDWQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br

Origin of Product

United States

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